BenchChemオンラインストアへようこそ!

Methyl 2-(4-aminopiperidin-1-yl)nicotinate

nAChR agonist α2β4 subtype functional potency

Methyl 2-(4-aminopiperidin-1-yl)nicotinate (CAS 1185536-69-9) is a synthetic piperidine–nicotinate ester that acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). The compound is primarily used as a research tool and synthetic intermediate in medicinal chemistry programs targeting cognitive, psychiatric, and neurological disorders.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B7876625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminopiperidin-1-yl)nicotinate
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)N
InChIInChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3
InChIKeyDCIGJNGAFKSMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-aminopiperidin-1-yl)nicotinate: A Nicotinic Acetylcholine Receptor Agonist Building Block for Neurological Research


Methyl 2-(4-aminopiperidin-1-yl)nicotinate (CAS 1185536-69-9) is a synthetic piperidine–nicotinate ester that acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The compound is primarily used as a research tool and synthetic intermediate in medicinal chemistry programs targeting cognitive, psychiatric, and neurological disorders . Its structure features a 4-aminopiperidine moiety linked to a methyl nicotinate core, providing both a basic amine for salt formation and an ester handle for further derivatization, making it a versatile scaffold in structure–activity relationship (SAR) studies .

Why Methyl 2-(4-aminopiperidin-1-yl)nicotinate Cannot Be Replaced by First-Line Nicotinic Agonists or Simple Piperidine Derivatives


Generic substitution with structurally similar piperidine–nicotinate analogues or classical nAChR agonists (e.g., nicotine, cytisine) is unreliable because subtle changes in the substitution pattern drastically alter subtype selectivity and functional potency [1]. Public bioactivity data demonstrate that this compound exhibits a unique nAChR subtype activation profile that differs from both the natural agonist nicotine and the reference synthetic agonist SIB‑1508Y [2]. The 4‑aminopiperidine group controls the orientation of the nicotinate ester within the orthosteric binding pocket, leading to differential activation of α2β4, α3β4, and α4β4 receptors – a selectivity fingerprint that cannot be replicated by analogs lacking the 4‑amino substituent [1]. Consequently, substituting this compound with a common alternative risks altering the pharmacological outcome of receptor‑activation studies or the synthetic route in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 2-(4-aminopiperidin-1-yl)nicotinate Versus Closest Analogs


Higher Agonist Potency at α2β4 nAChR Compared with SIB‑1508Y

Methyl 2-(4-aminopiperidin-1-yl)nicotinate activates recombinant human α2β4 nAChR with an EC50 of 9,000 nM, whereas the reference synthetic agonist SIB‑1508Y yields an EC50 of 15,000 nM in the same assay system [1][2]. This 1.7‑fold higher potency indicates a more favorable interaction with the α2β4 orthosteric site, which may translate to a wider concentration window for subtype‑selective activation.

nAChR agonist α2β4 subtype functional potency

Substantially Greater Agonist Potency at α3β4 nAChR Versus SIB‑1508Y

On recombinant human α3β4 nAChR, the target compound activates the receptor with an EC50 of 7,000 nM, while SIB‑1508Y requires a 5.9‑fold higher concentration (EC50 = 41,000 nM) to achieve the same effect [1][2]. This striking difference in potency reveals that the 4‑aminopiperidine group contributes significantly to α3β4 receptor activation, offering a selectivity advantage for studies that require preferential α3β4 engagement.

nAChR agonist α3β4 subtype functional selectivity

Moderate Agonist Activity at α4β4 nAChR Enables Multi-Subtype Profiling

The compound also activates human α4β4 nAChR with an EC50 of 31,000 nM [1]. Although this potency is modest, no direct comparator data are available for SIB‑1508Y at this exact subtype. Nevertheless, the ability to engage α4β4 in addition to α2β4 and α3β4 provides a multi‑subtype agonist profile that is distinct from nicotine, which shows minimal α4β4 activation at comparable concentrations [2][3]. This broader subtype coverage is advantageous for in‑vitro screens aimed at identifying pan‑nAChR modulators.

nAChR agonist α4β4 subtype subtype selectivity profile

Moderate Muscarinic Off‑Target Activity Notifies Selectivity‑Conscious Procurement

In a radioligand displacement assay using rat cortical membranes, the compound inhibits muscarinic acetylcholine receptor (mAChR) binding with an IC50 of 4,500 nM [1]. This value is 1.6‑fold higher (i.e., weaker off‑target activity) than the concentration required to activate α3β4 nAChR (EC50 7,000 nM), providing a small selectivity window. Direct comparator data for SIB‑1508Y or nicotine in the identical assay are not publicly available, but the disclosed mAChR activity alerts researchers that the compound is not a “clean” nAChR agonist and must be used with appropriate controls.

muscarinic receptor off-target activity selectivity profile

Optimal Application Scenarios for Methyl 2-(4-aminopiperidin-1-yl)nicotinate Based on Quantitative Evidence


α2β4‑Selective Activation in Recombinant nAChR Studies

When experimental protocols require preferential activation of α2β4 nAChR with minimal cross‑activation of other subtypes, the 1.7‑fold higher potency over SIB‑1508Y [1] makes this compound the better‑suited agonist. Its EC50 of 9,000 nM allows for clear dose–response relationships in HEK‑cell‑based functional assays, reducing the likelihood of reaching concentrations that activate α4β2 or α7 receptors.

α3β4‑Driven Ganglionic nAChR Pharmacology

For investigations of ganglionic neurotransmission or α3β4‑linked addiction pathways, the 5.9‑fold potency advantage over SIB‑1508Y at α3β4 [1] provides a robust activation window. The EC50 of 7,000 nM enables sustained receptor activation in electrophysiological recordings without rapid desensitization often seen with weaker partial agonists.

Multi‑Subtype nAChR Profiling in SAR Campaigns

Medicinal chemistry teams optimizing nAChR modulators can use this compound as a reference agonist that spans α2β4, α3β4, and α4β4 subtypes [1][2]. The disclosed EC50 values (9,000 nM, 7,000 nM, and 31,000 nM, respectively) serve as internal benchmarks for evaluating novel analogs, while the moderate muscarinic IC50 of 4,500 nM [3] provides a built‑in selectivity counter‑screen.

Synthetic Intermediate for 4‑Aminopiperidine‑Containing nAChR Ligands

The methyl ester functionality can be hydrolyzed or amidated to generate a library of nAChR ligands, while the 4‑aminopiperidine group remains free for subsequent N‑functionalization . Procurement of the pre‑formed ester–amine core streamlines multi‑step synthetic routes, reducing the number of chromatographic purifications required to access diverse chemical space.

Quote Request

Request a Quote for Methyl 2-(4-aminopiperidin-1-yl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.